4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a useful research compound. Its molecular formula is C14H11BrN2O3S and its molecular weight is 367.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Rearrangement and synthesis of derivatives: A study by Jones and Phipps (1974) discusses the rearrangement of related compounds to derivatives of pyrrolo[3,2-b]pyridin-2-one, suggesting synthetic applications in creating structurally similar compounds (Jones & Phipps, 1974).
Synthesis of nucleosides: Hinshaw et al. (1969) explored the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, indicating potential applications in antibiotic synthesis (Hinshaw, Gerster, Robins & Townsend, 1969).
Functionalization for alkaloid synthesis: Baeza et al. (2010) discuss the functionalization of a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative for the synthesis of variolin B, a natural alkaloid, demonstrating its role in complex organic syntheses (Baeza, Mendiola, Burgos, Alvarez-Builla & Vaquero, 2010).
Preparation of challenging heterocycles: Alekseyev, Amirova, and Terenin (2015) developed a synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting its utility in creating novel compounds (Alekseyev, Amirova & Terenin, 2015).
Development of BET bromodomain inhibitors: Fidanze et al. (2018) developed novel BET bromodomain inhibitors using compounds including 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones, indicating potential applications in cancer therapeutics (Fidanze et al., 2018).
Synthesis of important intermediates: Wang et al. (2016) synthesized an important intermediate for the creation of biologically active compounds, demonstrating its role in pharmaceutical synthesis (Wang, Lu, Xiao, Zhou, Li & Xu, 2016).
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-9-2-4-10(5-3-9)21(19,20)17-7-6-11-12(15)8-16-14(18)13(11)17/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIDYNEPFEKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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